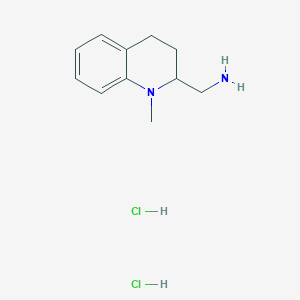

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the ring structure.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Applications De Recherche Scientifique

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as dopamine receptors. It has been shown to stimulate dopamine release and inhibit the binding of antagonistic ligands to dopamine D2 receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with distinct chemical properties.

Uniqueness

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and potential therapeutic applications set it apart from other similar compounds.

Activité Biologique

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article aims to summarize the biological activity of this compound based on various research findings.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.18 g/mol

- IUPAC Name : (1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanamine dihydrochloride

- CAS Number : 2126162-42-1

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that it can stimulate dopamine release and inhibit the binding of antagonistic ligands to dopamine D2 receptors . This property suggests potential applications in treating neurological disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds are noted for their ability to protect against neurotoxins like MPTP and rotenone in rodent models. The mechanisms include:

- MAO Inhibition : Monoamine oxidase inhibition contributes to increased levels of neurotransmitters.

- Free Radical Scavenging : Antioxidant properties help mitigate oxidative stress.

- Glutamatergic Antagonism : Modulating glutamate activity may reduce excitotoxicity .

Anti-addictive Properties

Research has demonstrated that 1MeTIQ can attenuate craving in models of cocaine addiction. This suggests that this compound may share similar properties that could be explored for therapeutic strategies against substance abuse .

Study on Dopaminergic Activity

A study evaluated the dopaminergic activity of tetrahydroquinoline derivatives and found that this compound significantly increased dopamine levels in vitro. The compound's ability to modulate dopamine receptor activity indicates its potential as a treatment for conditions like Parkinson's disease .

Neuroprotection Against Neurotoxins

In a rodent model study published in PubMed, 1MeTIQ was shown to protect against neurotoxic effects induced by MPTP. The compound demonstrated significant neuroprotective effects through various biochemical pathways .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | Neuroprotective; MAO inhibition |

| 2-Chloro-1-(6-methoxy... | Moderate | Distinct chemical properties |

This compound is unique due to its specific substitution pattern that imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.

Safety and Toxicology

The compound is labeled with GHS07 pictograms indicating potential skin and eye irritation and possible harmful effects if ingested. Further toxicological studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-10(8-12)7-6-9-4-2-3-5-11(9)13;;/h2-5,10H,6-8,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRMBPXBDHSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.